molecular formula C14H17NO5 B1383764 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2059932-05-5

1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B1383764
CAS No.: 2059932-05-5
M. Wt: 279.29 g/mol
InChI Key: QLINLMKCOUUAED-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and an indole core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. The indole core is a significant structure in many natural products and pharmaceuticals, making this compound valuable in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group on the indole ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxy group can be introduced through various hydroxylation reactions, depending on the starting material and desired conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-

Properties

IUPAC Name

6-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-10-7-9(16)5-4-8(10)6-11(15)12(17)18/h4-5,7,11,16H,6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINLMKCOUUAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 3
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 4
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 5
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

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